molecular formula C12H11NO2 B1625041 (4R)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone CAS No. 256382-50-0

(4R)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone

Cat. No. B1625041
M. Wt: 201.22 g/mol
InChI Key: FPCDELJNAKUUJG-NSHDSACASA-N
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Description

“(4R)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone” is a special chemical compound with the CAS number 256382-50-0 . It is used for research and development purposes .


Molecular Structure Analysis

The molecular formula of this compound is C12H11NO2 . The molecular weight is 201.22 . Detailed structural analysis would require more specific information such as NMR or crystallography data, which is not available in the sources I found.


Physical And Chemical Properties Analysis

This compound has a density of 1.201g/cm3 . Its boiling point is 309.5°C at 760 mmHg . The vapor pressure is 0.000638mmHg at 25°C .

Scientific Research Applications

Synthesis of Chiral Allenamides

(4R)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone has been utilized in the practical synthesis of novel chiral allenamides. These compounds demonstrate potential in stereoselective inverse cycloaddition reactions and maintaining purity in chemical processes (Xiong et al., 2005).

Reagent in Chemical Synthesis

This compound serves as a valuable reagent in chemical synthesis, demonstrating stability under various conditions, such as surviving silica gel or basic alumina column chromatography without significant polymerization at temperatures above 80°C. It can be stored for months without considerable decomposition in an anhydrous environment (Lu & Hsung, 2009).

Enantioselective Synthesis of Aminophosphonic Acids

The enantioselective synthesis of pharmacologically relevant aminophosphonic acids such as (S)-AP-3 and (R)-AP-4 has been achieved using (4R)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone. This synthesis involves diastereoselective azidation and has shown good yields, indicating its efficacy in producing complex organic compounds (Reyes-Rangel et al., 2006).

Synthesis of Nonproteinogenic Amino Acids

This oxazolidinone derivative plays a critical role in the stereoselective synthesis of nonproteinogenic amino acids, such as (2S,3R)-3-amino-2-hydroxydecanoic acid. The study highlights a unique "oxazolidinone rearrangement" reaction, showcasing the compound's versatility in complex organic syntheses (Wee & McLeod, 2003).

Modification of the Evans Auxiliary

(4R)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone has been used to modify the Evans Auxiliary, enhancing its utility in organic synthesis. The modified auxiliary demonstrated improved characteristics like higher melting points, pronounced crystallization tendency, and facilitated recovery, making it more efficient, especially on a larger scale (Hintermann & Seebach, 1998).

Safety And Hazards

This compound is intended for research and development use only and is not for medicinal, household, or other uses . Specific safety and hazard information would typically be provided in a Safety Data Sheet (SDS) by the supplier .

Future Directions

The future directions for the use of this compound would depend on the results of research studies. As it is a chemical for R&D use, it could potentially be used in a variety of research contexts .

properties

InChI

InChI=1S/C12H11NO2/c1-2-8-13-11(9-15-12(13)14)10-6-4-3-5-7-10/h3-8,11H,1,9H2/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPCDELJNAKUUJG-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=CN1C(COC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=C=CN1[C@@H](COC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30457942
Record name (4R)-4-Phenyl-3-propadienyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4R)-4-Phenyl-3-(1,2-propadienyl)-2-oxazolidinone

CAS RN

256382-50-0
Record name (4R)-4-Phenyl-3-propadienyl-1,3-oxazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30457942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
T Lu, RP Hsung - Encyclopedia of Reagents for Organic …, 2001 - Wiley Online Library
3‐(1,2‐Propadienyl)‐2‐oxazolidinones [Reagents A–D] - Lu - Major Reference Works - Wiley Online Library Skip to Article Content Skip to Article Information Wiley Online Library Wiley …
Number of citations: 1 onlinelibrary.wiley.com

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